molecular formula C₇H₅D₅O₂ B1161743 4-Pentynoic Acid Ethyl Ester-d5

4-Pentynoic Acid Ethyl Ester-d5

Cat. No.: B1161743
M. Wt: 131.18
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentynoic Acid Ethyl Ester-d5 (CAS 63093-41-4, deuterated form) is a stable isotope-labeled analog of 4-Pentynoic Acid Ethyl Ester (ethyl pent-4-ynoate). Its molecular formula is C₇H₅D₅O₂, with five deuterium atoms likely incorporated into the ethyl ester group (-OCH₂CD₃). This compound is widely utilized in organic synthesis, particularly in copper-catalyzed regioselective silylcupration reactions to form α-vinylsilanes . Its deuterated nature makes it valuable in pharmacokinetic studies, metabolic tracing, and mechanistic investigations, where isotopic labeling minimizes interference with reaction pathways while enabling precise analytical detection .

Properties

Molecular Formula

C₇H₅D₅O₂

Molecular Weight

131.18

Synonyms

4-(Ethoxycarbonyl)-1-Butyne-d5;  Ethyl 4-Pentynoate-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-Pentynoic Acid Ethyl Ester-d5 and related compounds:

Table 1: Comparative Analysis of 4-Pentynoic Acid Ethyl Ester-d5 and Analogous Compounds

Compound Name Key Functional Groups Molecular Weight (g/mol) Reactivity/Applications Stability Notes Reference CAS/Data
4-Pentynoic Acid Ethyl Ester-d5 Alkyne, deuterated ethyl ester ~131.2 (estimated) Isotopic tracing, click chemistry, silylcupration reactions Stable under inert conditions 63093-41-4
4-Pentynoic Acid Ethyl Ester Alkyne, ethyl ester 126.15 Copper-catalyzed cyclization, Steglich esterification Hydrolytically unstable in acidic/alkaline media 63093-41-4
5-Hexynoic Acid Alkyne, carboxylic acid 112.13 Click chemistry with terpenes, synthesis of hybrid molecules Susceptible to decarboxylation N/A
Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate Trifluoro, dioxo, ethyl ester 200.13 Electron-deficient carbonyl reactions, fluorinated intermediates Sensitive to nucleophiles N/A
Ethyl (4E)-3-oxo-5-phenyl-4-pentenoate Conjugated enone, phenyl group 204.22 Michael addition, Diels-Alder reactions Air-sensitive due to unsaturated bonds 1503-99-7
Ethyl 4-methylpentanoate Branched alkyl, ester 144.21 Flavor/fragrance industry, non-reactive in alkyne-based chemistry High hydrolytic stability 25415-67-2

Key Comparisons

Structural and Functional Differences Alkyne vs. Saturated Chains: The alkyne group in 4-Pentynoic Acid Ethyl Ester-d5 enables unique reactivity in cycloisomerization and click chemistry, unlike saturated esters like Ethyl 4-methylpentanoate, which lack π-bonds for such transformations . Deuterium Isotope Effects: The deuterated analog exhibits nearly identical chemical behavior to its non-deuterated counterpart but provides distinct advantages in mass spectrometry and NMR studies due to isotopic labeling .

Synthetic Applications Click Chemistry: Both 4-Pentynoic Acid Ethyl Ester-d5 and 5-Hexynoic Acid are used in azide-alkyne cycloadditions, but the former’s ester group enhances solubility in organic media compared to carboxylic acids . Catalytic Cyclization: 4-Pentynoic Acid Ethyl Ester undergoes copper-catalyzed cyclization to form lactones, a reaction less feasible with non-alkyne esters like Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, which instead participate in carbonyl condensations .

Stability and Handling Hydrolytic Sensitivity: The ester group in 4-Pentynoic Acid Ethyl Ester-d5 is prone to hydrolysis under acidic/alkaline conditions, necessitating anhydrous reaction setups. In contrast, trifluoro-dioxo analogs (e.g., Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate) are more reactive toward nucleophiles but less moisture-sensitive . Thermal Stability: Branched esters like Ethyl 4-methylpentanoate exhibit higher thermal stability due to reduced steric strain, unlike alkyne-containing esters, which may decompose under prolonged heating .

Safety and Regulatory Notes Flammability: 4-Pentynoic Acid Ethyl Ester-d5 shares flammability hazards (P210, P233) with its non-deuterated form, requiring storage in tightly sealed containers away from ignition sources .

Research Findings and Mechanistic Insights

  • Isotopic Tracing: 4-Pentynoic Acid Ethyl Ester-d5 has been employed in pharmacokinetic studies to track metabolite formation without altering reaction pathways, leveraging deuterium’s non-radioactive detectability .
  • Reaction Kinetics : Comparative studies show that deuterated esters exhibit slightly slower reaction rates in silylcupration due to the kinetic isotope effect, though this difference is marginal (<10%) in most synthetic applications .
  • Catalytic Efficiency: In copper-mediated cyclizations, 4-Pentynoic Acid Ethyl Ester-d5 achieves comparable yields to its non-deuterated form, confirming minimal isotopic interference in transition metal catalysis .

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